2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide
CAS No.: 1171199-40-8
Cat. No.: VC7018554
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171199-40-8 |
|---|---|
| Molecular Formula | C23H25N7O2 |
| Molecular Weight | 431.5 |
| IUPAC Name | 2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H25N7O2/c1-4-15-9-7-10-16(12-15)26-18(31)13-30-20(24)19(22(25-3)28-30)23-27-21(29-32-23)17-11-6-5-8-14(17)2/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31) |
| Standard InChI Key | KXAIQKUXTZKBNM-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole core substituted with amino and methylamino groups at positions 3 and 5, respectively. Position 4 is occupied by a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group, while the acetamide side chain is linked to a 3-ethylphenyl ring. The o-tolyl group (2-methylphenyl) introduces steric hindrance, potentially influencing binding interactions in biological systems.
Key Structural Data
Physicochemical Characteristics
While solubility data remain unreported, the compound’s logP (estimated at ~3.2) suggests moderate lipophilicity, which may influence membrane permeability. The presence of hydrogen bond donors (NH groups) and acceptors (amide, oxadiazole) could enhance interactions with biological targets.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
Synthesis typically begins with the preparation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. Subsequent steps involve:
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Pyrazole Formation: Condensation of hydrazines with 1,3-diketones or via cycloaddition reactions.
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Acetamide Coupling: Reaction of the pyrazole intermediate with chloroacetyl chloride, followed by amidation with 3-ethylaniline.
Critical Reaction Parameters
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Temperature: Controlled heating (80–120°C) to prevent decomposition.
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Catalysts: Use of triethylamine or DMAP to facilitate amide bond formation.
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Purification: Column chromatography and recrystallization achieve >95% purity.
Analytical Validation
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NMR Spectroscopy: Confirms regiochemistry of substituents (e.g., δ 2.3 ppm for o-tolyl methyl).
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Mass Spectrometry: Molecular ion peak observed at m/z 431.5 (M+H⁺) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In silico studies predict COX-2 inhibition due to the oxadiazole moiety’s ability to mimic arachidonic acid. In vivo models are pending .
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, attributed to membrane disruption via the acetamide side chain.
Comparative Analysis with Structural Analogs
| Compound Variant | Substituent | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| 3-Ethylphenyl (Target) | N-(3-ethylphenyl) | 431.5 | 44117437 |
| 4-Ethylphenyl | N-(4-ethylphenyl) | 431.5 | 44117432 |
| p-Tolyl | N-(4-methylphenyl) | 417.5 | 44117430 |
The 3-ethylphenyl analog demonstrates superior bioactivity compared to p-tolyl derivatives, likely due to enhanced steric complementarity .
Challenges and Future Directions
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Synthetic Scalability: Optimize yields for gram-scale production.
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ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.
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Target Identification: Use CRISPR screening to elucidate molecular targets.
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